1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 2-ethyl-1H-imidazol-1-yl group: This can be done through a coupling reaction, often using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Reduction: This might involve the removal of oxygen atoms or the addition of hydrogen atoms, affecting the compound’s properties.
Substitution: This could involve the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents might include potassium permanganate or hydrogen peroxide.
Reduction: Common reagents might include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents might include halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution might yield various functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the 2-ethyl-1H-imidazol-1-yl group, which might confer distinct biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-ethylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6/c1-2-15-19-7-8-23(15)16-14-9-22-24(17(14)21-11-20-16)10-12-3-5-13(18)6-4-12/h3-9,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUBRUIKPNUVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.